Fecosterol

Description

Properties

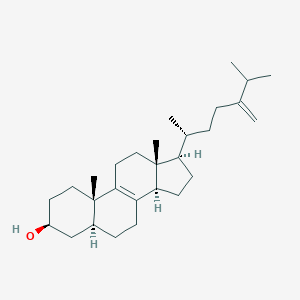

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQKYSPHBZMASJ-QKPORZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199553 | |

| Record name | Fecosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-86-9 | |

| Record name | Fecosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fecosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fecosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FECOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fecosterol Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol (B1671047) is the principal sterol in the fungal plasma membrane, where it is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. Its biosynthesis is a complex, multi-step process that represents a critical aspect of fungal physiology. The pathway is a primary target for many widely used antifungal drugs due to the absence of ergosterol and some of its biosynthetic enzymes in mammals. This guide provides an in-depth technical overview of a core segment of the ergosterol pathway in the model organism Saccharomyces cerevisiae: the synthesis and subsequent conversion of fecosterol. We will detail the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols relevant to this process.

The overall ergosterol biosynthesis pathway is divided into three main modules: the mevalonate (B85504) pathway, farnesyl pyrophosphate (FPP) synthesis, and the "late" post-squalene pathway where the intricate sterol modifications occur.[1] this compound is a key intermediate within this late pathway, formed from its precursor zymosterol (B116435) and subsequently processed through a series of reactions to yield the final product, ergosterol.

The Core Pathway: From Zymosterol to Ergosterol

The conversion of zymosterol is a critical branch point leading to the formation of ergosterol. This segment of the pathway involves four key enzymatic steps that modify the sterol core and side chain.

The first and defining step in this sub-pathway is the methylation of zymosterol at the C-24 position to form this compound. This reaction is catalyzed by the enzyme Erg6p , a C-24 sterol methyltransferase.[2] Following its formation, this compound undergoes a series of desaturation and reduction reactions to become ergosterol. While often depicted as a linear sequence, there is evidence of flexibility in the order of these final steps.[3]

The generally accepted sequence is as follows:

-

Zymosterol to this compound: Catalyzed by Erg6p (C-24 sterol methyltransferase).

-

This compound to Episterol: The isomerization of the C-8(9) double bond to the C-7(8) position is carried out by Erg2p (C-8 sterol isomerase).

-

Episterol to Ergosta-5,7,24(28)-trienol: A double bond is introduced at the C-5(6) position by Erg3p (C-5 sterol desaturase).

-

Ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol: A second desaturation occurs at the C-22 position, catalyzed by Erg5p (C-22 desaturase).

-

Ergosta-5,7,22,24(28)-tetraenol to Ergosterol: The final step is the reduction of the C-24(28) double bond in the side chain by Erg4p (C-24 sterol reductase).

Enzymology and Regulation

The flux through the ergosterol pathway is tightly controlled to meet cellular demands while preventing the toxic accumulation of intermediates. This regulation occurs at multiple levels, most notably at the level of gene transcription.

Key Enzyme: Erg6p (Sterol C-24 Methyltransferase) Erg6p is a crucial enzyme that catalyzes the S-adenosyl methionine (SAM)-dependent methylation of the C-24 position on the sterol side chain, converting zymosterol to this compound.[4] This enzyme is of particular interest in drug development because it is a fungal-specific enzyme with no homolog in the human cholesterol biosynthesis pathway.[5] Studies in various fungi have shown that ERG6 is essential for viability or full virulence, making it an attractive antifungal target.[5][6][7]

Transcriptional Regulation The expression of many ERG genes is coordinately regulated by the transcription factors Upc2p and Ecm22p . These are fungus-specific Zn(II)2Cys6 binuclear cluster proteins that bind to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. When cellular sterol levels are low, Upc2p and Ecm22p activate the transcription of ERG genes to boost ergosterol production. This regulatory mechanism is distinct from the SREBP-based system found in mammals.

Quantitative Data

Quantitative analysis of sterol biosynthesis can be challenging due to the dynamic nature of the pathway and the lipophilic properties of the intermediates. Data is often presented as relative percentages of total sterols.

Table 1: Sterol Composition in S. cerevisiae Organelles (% of Total Sterols)

| Sterol | Plasma Membrane | Secretory Vesicles | Lipid Particles |

| Ergosterol | Major | Major | High |

| Zymosterol | Minor | Minor | High |

| This compound | Minor | Minor | High |

| Episterol | Minor | Minor | High |

| Lanosterol | Minor | Minor | Trace |

Source: Adapted from Zinser et al. (1993).[2] "Major" indicates the predominant sterol, while "High" indicates a significant but not necessarily majority presence. This data highlights that biosynthetic intermediates like zymosterol and this compound are enriched in lipid particles, where they are often stored as steryl esters.[2]

Table 2: Growth Kinetics of S. cerevisiae in Batch Culture

| Parameter | Condition: Glucose (High) | Condition: Ethanol (Non-fermentable) |

| Metabolism Type | Fermentative | Respiratory |

| Specific Growth Rate (µ) | Higher | Lower |

| Doubling Time (t_d) | Lower | Higher |

Source: Adapted from Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism.[8] These general kinetic parameters provide a baseline for comparing the growth of wild-type and ergosterol pathway mutants, which may exhibit altered growth rates due to membrane stress.

Note: Specific enzyme kinetic values (Km, Vmax) for Erg6p are not consistently reported across standardized assay conditions in the readily available literature. Such studies often require specialized substrates and are performed by a limited number of labs.

Experimental Protocols

Studying the this compound pathway requires robust methods for genetic manipulation, sterol analysis, and gene expression measurement.

Protocol 1: Total Sterol Extraction and Analysis by GC-MS

This protocol is used to quantify the relative abundance of ergosterol and its precursors, such as zymosterol and this compound.

1. Cell Culture and Harvesting:

-

Grow S. cerevisiae strains (e.g., wild-type and erg6Δ) in appropriate liquid media (e.g., YPD) to the desired growth phase (typically mid-log or stationary).

-

Harvest 10-50 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with sterile, distilled water and store at -80°C until extraction.

2. Saponification (Hydrolysis of Steryl Esters):

-

Resuspend the cell pellet in 2 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).

-

Add a stir bar and reflux the mixture at 80°C for 1 hour in a screw-cap tube to hydrolyze steryl esters and release total sterols.

3. Non-saponifiable Lipid Extraction:

-

Cool the saponified mixture to room temperature.

-

Add 1 mL of sterile water and 3 mL of n-hexane.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer to a new glass tube.

-

Repeat the hexane extraction two more times, pooling the hexane layers.

4. Derivatization:

-

Evaporate the pooled hexane to dryness under a stream of nitrogen gas.

-

To the dried lipid film, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

-

Seal the tube and heat at 60°C for 30 minutes to convert sterols to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile for GC analysis.[9][10]

-

Evaporate the derivatization reagents to dryness under nitrogen.

5. GC-MS Analysis:

-

Resuspend the derivatized sterols in 100 µL of n-hexane.

-

Inject 1 µL onto a gas chromatograph equipped with a capillary column (e.g., HP-5ms) and coupled to a mass spectrometer.

-

Use a temperature program that effectively separates the different sterol intermediates (e.g., initial temp 150°C, ramp to 300°C).

-

Identify sterols based on their retention times and characteristic mass fragmentation patterns compared to known standards.

Protocol 2: Gene Deletion via PCR-Based Cassette Integration

This method is used to create knockout mutants (e.g., erg6Δ) to study gene function.

1. Primer Design:

-

Design forward and reverse primers (typically ~100 nt each).

-

The forward primer should contain ~20 nt of sequence homologous to the 5' end of the selectable marker cassette (e.g., kanMX) and ~80 nt of sequence immediately upstream of the target gene's start codon.

-

The reverse primer should contain ~20 nt homologous to the 3' end of the marker cassette and ~80 nt of sequence immediately downstream of the target gene's stop codon.

2. Amplification of Disruption Cassette:

-

Perform PCR using the designed primers and a plasmid containing the selectable marker (e.g., pFA6a-kanMX4) as a template.

-

This generates a linear DNA fragment consisting of the marker gene flanked by sequences homologous to the target gene's locus.[11]

-

Purify the PCR product.

3. High-Efficiency Yeast Transformation:

-

Grow the recipient yeast strain (e.g., BY4741) to mid-log phase.

-

Prepare competent cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.[12]

-

Transform the competent cells with 1-2 µg of the purified PCR product.

-

Plate the transformation mixture onto selective agar (B569324) plates (e.g., YPD + G418 for a kanMX marker).

4. Verification of Deletion:

-

Isolate genomic DNA from putative transformant colonies.

-

Verify the correct integration of the cassette and deletion of the target gene using confirmation PCR with primers flanking the target locus and/or internal to the marker cassette.

Protocol 3: Analysis of ERG Gene Expression by Northern Blot

This classic technique measures the abundance and size of a specific mRNA transcript.

1. RNA Extraction:

-

Grow yeast cells under desired conditions (e.g., with and without a sterol synthesis inhibitor like fluconazole).

-

Harvest cells and extract total RNA using a hot acid phenol (B47542) method to ensure high quality and yield.

2. Denaturing Agarose (B213101) Gel Electrophoresis:

-

Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel. This denatures the RNA, so separation is based on size.[13]

-

Include an RNA ladder to determine transcript size.

3. Blotting:

-

Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum transfer.[13][14]

-

Immobilize the RNA onto the membrane by UV crosslinking or baking at 80°C.

4. Probe Synthesis and Hybridization:

-

Synthesize a probe specific to the ERG6 gene (or other ERG gene of interest). This is typically a DNA fragment labeled with ³²P using random-primed labeling.

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with the labeled probe overnight at an appropriate temperature (e.g., 42°C in a formamide-based buffer).[15]

5. Washing and Detection:

-

Wash the membrane under conditions of increasing stringency (decreasing salt concentration, increasing temperature) to remove non-specifically bound probe.

-

Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal. The band intensity corresponds to the relative abundance of the target mRNA.

Relevance in Research and Drug Development

The late ergosterol biosynthesis pathway, particularly the steps involving this compound, is a focal point for both basic research and applied science.

-

Antifungal Drug Targets: Enzymes like Erg6p, Erg2p, and Erg5p are attractive targets for novel antifungal drugs because they are present in fungi but not in humans.[5] Developing inhibitors against these enzymes could lead to fungistatic or fungicidal agents with high specificity and potentially lower toxicity. For example, inhibitors of Erg6 have been shown to block the virulence of pathogenic fungi like Candida albicans.[16]

-

Metabolic Engineering: Deleting genes in the late ergosterol pathway can lead to the accumulation of specific sterol intermediates.[2] For instance, an erg6Δ mutant accumulates zymosterol. These engineered strains can serve as cellular factories for producing high-value sterols that can be used as precursors for the synthesis of pharmaceuticals, such as steroid hormones.

-

Understanding Drug Resistance: Alterations in the ergosterol pathway are a common mechanism of resistance to azole antifungals, which target Erg11p. Mutations in downstream genes like ERG3 can alter the sterol profile in a way that bypasses the toxic effects of intermediate accumulation caused by azole treatment. Understanding the flux through the this compound pathway is therefore critical for combating antifungal resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Sterol composition of yeast organelle membranes and subcellular distribution of enzymes involved in sterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol mutants of Saccharomyces cerevisiae: chromatographic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Manipulating the yeast genome: deletion, mutation, and tagging by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.emory.edu [med.emory.edu]

- 15. Northern & Southern Blot Protocols [sigmaaldrich.com]

- 16. Characterization of an allosteric inhibitor of fungal-specific C-24 sterol methyltransferase to treat Candida albicans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Fecosterol in Fungal Cell Membrane Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Sterols are indispensable components of eukaryotic cell membranes, governing structural integrity, fluidity, and the function of embedded proteins.[1][2] In fungi, the primary sterol is ergosterol (B1671047), which serves a role analogous to cholesterol in mammalian cells.[3][4] The biosynthesis of ergosterol is a complex, multi-step process that presents numerous targets for antifungal therapies.[5][6] This technical guide provides an in-depth examination of fecosterol, a critical intermediate in the ergosterol biosynthesis pathway. We will explore its synthesis, its role in the membrane, the consequences of its altered metabolism, and its significance as a component of a key antifungal drug target pathway. This document synthesizes current knowledge, presents quantitative data on sterol composition, details relevant experimental protocols, and provides visual diagrams of the core biochemical and experimental pathways.

Introduction: The Fungal Cell Membrane and the Primacy of Ergosterol

The fungal cell membrane is a dynamic barrier essential for viability, controlling the passage of ions and molecules and housing proteins critical for signaling and transport.[5] Sterols constitute a major fraction of the lipids in eukaryotic plasma membranes, typically 30-40% on a molar basis.[7] Unlike mammals, which utilize cholesterol, fungi synthesize ergosterol as their principal sterol.[8] This structural difference is a cornerstone of modern antifungal therapy.[3] Ergosterol and its precursors are synthesized in the endoplasmic reticulum via a highly conserved pathway involving over 20 enzymes.[6][8] These sterols are crucial for maintaining membrane fluidity and permeability, and they are integral to the formation of sterol-rich membrane domains (SRDs), which are analogous to lipid rafts in mammalian cells and are vital for organizing cellular processes.[7][9] Disruptions in this pathway not only deplete ergosterol but can also lead to the accumulation of toxic intermediate sterols, ultimately inhibiting fungal growth.[10]

The Ergosterol Biosynthesis Pathway: A Central Role for this compound

The ergosterol biosynthesis pathway can be broadly divided into several stages, beginning with acetyl-CoA and proceeding through the formation of the first sterol, lanosterol (B1674476).[8] From lanosterol, the pathway can diverge depending on the fungal species before converging again.[8] this compound (ergosta-8,24(28)-dien-3β-ol) is a key C28 intermediate that lies at this convergence point, preceding the final modifications that produce ergosterol.[1][8]

Two major pathways lead to this compound:

-

The Zymosterol (B116435) Path (prominent in Saccharomyces cerevisiae): Lanosterol undergoes several modifications to become zymosterol. Zymosterol is then converted directly to this compound.[8][11]

-

The Eburicol (B28769) Path (prominent in Aspergillus fumigatus): Lanosterol is first converted to eburicol. This pathway then converges with the other branch at the formation of this compound.[8]

The conversion to this compound represents a critical step, as it is the product of the C-24 sterol methyltransferase, an enzyme absent in humans, making it an attractive target for selective antifungal drugs.[12][13]

Caption: Ergosterol Biosynthesis Highlighting this compound Formation.

Synthesis of this compound: The Role of Erg6

This compound is synthesized by the action of S-adenosylmethionine (SAM)-dependent sterol C-24 methyltransferase, encoded by the ERG6 gene.[12] This enzyme catalyzes the transfer of a methyl group from SAM to the C-24 position of the sterol side chain.[2] In S. cerevisiae, Erg6 acts on zymosterol to produce this compound.[11] In other fungi, such as Cryptococcus neoformans, Erg6 can also convert lanosterol to eburicol in an alternative pathway.[14] The action of Erg6 is a pivotal step that differentiates the fungal ergosterol pathway from the mammalian cholesterol pathway, as vertebrates lack this C-24 alkylation capability.[2][12]

Conversion of this compound: The Role of Erg2

Following its synthesis, this compound is promptly converted to episterol by the enzyme C-8 sterol isomerase, encoded by the ERG2 gene.[15][16] This enzyme catalyzes the shift of a double bond in the B-ring of the sterol from position 8 to position 7.[15] Episterol then undergoes a series of desaturation and reduction reactions catalyzed by Erg3, Erg5, and Erg4 to yield the final product, ergosterol.[11][17]

This compound's Role in Membrane Structure and Function

While ergosterol is the primary functional sterol, its precursors, including this compound, can be incorporated into the cell membrane and influence its properties.[11] The structural differences between this compound and ergosterol—specifically, the position of the double bond in the B-ring (Δ8 in this compound vs. Δ5 and Δ7 in ergosterol) and the state of the side chain—are significant.[18] These differences affect how the sterol packs with phospholipids (B1166683) and sphingolipids.[7]

The accumulation of this compound and other 14-methylated precursors, which occurs when downstream enzymes like Erg11 are inhibited by azole drugs, leads to significant membrane stress.[10][19] This altered sterol composition disrupts the normal packing of lipids, increasing membrane fluidity and permeability in a detrimental way.[5] This disruption impairs the function of membrane-bound proteins and can lead to cell lysis.[1] Conversely, the complete absence of ergosterol and the accumulation of precursors like this compound in erg3 mutants can confer resistance to polyene antifungals like amphotericin B, which specifically targets ergosterol.[20]

Quantitative Impact of Altered Sterol Metabolism

Targeting enzymes in the ergosterol pathway leads to predictable shifts in the cellular sterol profile. The inhibition or deletion of ERG6 prevents the formation of this compound, causing the accumulation of its direct precursor, zymosterol.[21] The table below summarizes the qualitative and quantitative changes observed in the sterol composition of fungal cells upon deletion of key ergosterol biosynthesis genes.

| Sterol | Wild-Type Fungus (% of Total Sterols) | Δerg6 Mutant (% of Total Sterols) | Δerg3 Mutant (% of Total Sterols) | Rationale for Change |

| Ergosterol | ~85-95% | Absent / Severely Reduced | Absent | Erg6 and Erg3 are essential for ergosterol synthesis.[19][21] |

| Zymosterol | <1% | Significantly Increased | Trace | Zymosterol is the substrate for Erg6; it accumulates when Erg6 is absent.[21] |

| This compound | Trace | Absent | Increased | This compound is the product of Erg6 and the precursor for the Erg2/Erg3 pathway. It accumulates when Erg3 is absent.[10] |

| Episterol | Trace | Absent | Significantly Increased | Episterol is the substrate for Erg3; it accumulates upon Erg3 deletion.[22] |

| Lanosterol | Trace | Trace | Trace | Accumulates primarily when upstream enzymes like Erg11 are inhibited.[10] |

Note: Exact percentages can vary significantly between fungal species and growth conditions. The data presented is a generalized summary based on published findings.

The this compound Pathway as an Antifungal Target

The enzymes responsible for producing and modifying this compound are attractive targets for antifungal drug development.

-

Targeting Erg6 (C-24 Sterol Methyltransferase): Because Erg6 is absent in humans, it represents a highly selective target.[12] Inhibition of Erg6 is lethal in some fungi, like Aspergillus fumigatus, and severely reduces the virulence of pathogenic yeasts.[12][23] Downregulation of erg6 leads to the loss of sterol-rich membrane domains and altered sterol profiles.[12][24]

-

Targeting Erg2 (C-8 Sterol Isomerase): Erg2 is the target of morpholine (B109124) antifungals, such as fenpropimorph (B1672530) (used in agriculture).[16] Inhibition of Erg2 leads to the accumulation of this compound and other Δ8 sterols, disrupting membrane function.

The logical relationship between these enzymes, their products, and overall membrane health underscores their potential as drug targets.

Caption: Logical Flow of Erg6/Erg2 Inhibition on Membrane Integrity.

Experimental Protocols

Analyzing the sterol composition of fungal cells is essential for studying the effects of antifungal compounds and genetic modifications. The standard workflow involves cell disruption, lipid extraction via saponification, and analysis by gas chromatography-mass spectrometry (GC-MS).[25][26]

Protocol: Fungal Sterol Extraction

This protocol describes the extraction of total non-saponifiable lipids, which includes free sterols like this compound and ergosterol.[18][27]

Materials:

-

Fungal mycelia (wet pellet)

-

25% alcoholic potassium hydroxide (B78521) (KOH) solution (2.5g KOH in 3.5mL water, topped to 10mL with 100% ethanol)

-

n-Heptane or Hexane

-

Sterile distilled water

-

Vortex mixer

-

Water bath (80°C)

-

Centrifuge

Procedure:

-

Harvest fungal cells from liquid culture by filtration or centrifugation. Weigh the wet mycelia (approx. 50-100 mg).

-

Place the cell pellet in a glass screw-cap tube. Add 2 mL of 25% alcoholic KOH solution.

-

Incubate the mixture in an 80°C water bath for 1 hour, vortexing for 15-30 seconds every 15 minutes. This step lyses the cells and saponifies esterified lipids.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of sterile distilled water and 3 mL of n-heptane (or hexane).

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the organic phase.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper heptane (B126788) layer to a new clean glass tube.

-

Repeat the extraction (steps 5-8) on the lower aqueous phase with another 3 mL of heptane to maximize yield. Combine the heptane fractions.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting pellet contains the total sterol fraction.

Protocol: Sterol Analysis by GC-MS

The extracted sterols are typically derivatized to increase their volatility for gas chromatography.[25]

Materials:

-

Dried sterol extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

-

Derivatization: Resuspend the dried sterol extract in 50 µL of pyridine. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMSi) ether derivatives.[25][26]

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

-

GC Separation: Use a temperature program appropriate for sterol separation. A typical program might be: initial temperature of 170°C, ramp up to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

-

MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 50-600).

-

Identification: Identify sterols based on their retention times and comparison of their mass spectra to known standards (e.g., ergosterol, lanosterol) and spectral libraries. This compound and its isomers will have characteristic fragmentation patterns.

Caption: Workflow for Fungal Sterol Extraction and Analysis.

Conclusion and Future Outlook

This compound is more than a simple metabolic intermediate; it is a central molecule in the pathway that produces the fungal membrane's principal sterol, ergosterol. Its synthesis via the fungus-specific enzyme Erg6 and its subsequent modification by Erg2 represent critical junctures that are vital for fungal viability and pathogenesis. Understanding the precise structural role of this compound and other ergosterol precursors in the membrane is an ongoing area of research. As antifungal resistance continues to rise, targeting the unique steps in the ergosterol pathway, such as the synthesis and conversion of this compound, offers a promising strategy for the development of new, selective, and effective therapeutic agents.[12] Future work will likely focus on developing potent and specific inhibitors for enzymes like Erg6 and further elucidating the complex interplay between sterol composition and fungal virulence.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Ergosterol - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 6. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 11. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Druggable Sterol Metabolizing Enzymes in Infectious Diseases: Cell Targets to Therapeutic Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 26. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Fecosterol: A Pivotal Precursor in Fungal Ergosterol Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol presents a prime target for antifungal drug development due to its absence in mammalian cells. This technical guide provides an in-depth exploration of the later stages of ergosterol biosynthesis, focusing on the pivotal role of fecosterol as a key intermediate. We will delve into the enzymatic conversion of zymosterol (B116435) to this compound and the subsequent transformative steps leading to the final product, ergosterol. This guide offers a comprehensive overview of the biochemical pathway, detailed experimental protocols for studying these processes, and quantitative data to support further research and development in this critical area of mycology and medicinal chemistry.

The Ergosterol Biosynthesis Pathway: From this compound to Ergosterol

The late stages of ergosterol biosynthesis involve a series of enzymatic reactions that modify the sterol core and side chain. This compound [(3β,5α)-ergosta-8,24(28)-dien-3-ol] is a critical intermediate in this pathway, formed from the methylation of zymosterol. The conversion of this compound to ergosterol involves a sequence of desaturation and reduction reactions catalyzed by a series of enzymes encoded by the ERG genes.

The key enzymatic steps following the synthesis of this compound are:

-

Isomerization: this compound is converted to episterol (B45613) by the C-8 sterol isomerase, Erg2 . This enzyme catalyzes the shift of the double bond from the C-8 to the C-7 position in the B ring of the sterol.

-

Desaturation: Episterol undergoes desaturation at the C-5 position, a reaction catalyzed by the C-5 sterol desaturase, Erg3 , to produce ergosta-5,7,24(28)-trienol.

-

Desaturation of the side chain: The C-22 sterol desaturase, Erg5 , introduces a double bond at the C-22 position of the sterol side chain.

-

Reduction of the side chain: The final step is the reduction of the C-24(28) double bond in the side chain by the C-24(28) sterol reductase, Erg4 , to form ergosterol.[1][2]

This sequence of reactions is crucial for the production of the final functional ergosterol molecule. The enzymes involved in this pathway, particularly those unique to fungi, are attractive targets for the development of novel antifungal agents.

Quantitative Analysis of the this compound to Ergosterol Conversion

The efficiency and kinetics of the enzymatic conversions from this compound to ergosterol are critical for understanding the regulation of the pathway and for developing effective inhibitors. While comprehensive kinetic data for all enzymes across different fungal species is not exhaustively compiled in a single source, the following table summarizes key quantitative information gathered from various studies on Saccharomyces cerevisiae and other fungi.

| Enzyme (Gene) | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Michaelis Constant (Km) | Catalytic Rate (kcat) | Inhibitors | Reference(s) |

| Erg6 (Sterol C-24 Methyltransferase) | Zymosterol, S-Adenosyl methionine | This compound, S-Adenosyl homocysteine | - | ~7.4 | 15 µM (for 26,27-DHZ) | 8 x 10⁻⁴ s⁻¹ (for 26,27-DHZ) | Azasterols, 26,27-dehydrozymosterol (26,27-DHZ) | [3] |

| Erg2 (C-8 Sterol Isomerase) | This compound | Episterol | - | - | - | - | Morpholines (e.g., Fenpropimorph) | [4] |

| Erg3 (C-5 Sterol Desaturase) | Episterol | Ergosta-5,7,24(28)-trienol | NADPH | - | - | - | Azoles (indirectly), various experimental compounds | [5] |

| Erg5 (C-22 Sterol Desaturase) | Ergosta-5,7,24(28)-trienol | Ergosta-5,7,22,24(28)-tetraenol | NADPH, O₂ | - | - | - | - | [4] |

| Erg4 (C-24(28) Sterol Reductase) | Ergosta-5,7,22,24(28)-tetraenol | Ergosterol | NADPH | - | - | - | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a precursor in ergosterol synthesis.

Protocol for Sterol Extraction and Analysis from Yeast

This protocol is adapted from established methods for the extraction and analysis of sterols from yeast cells, primarily using gas chromatography-mass spectrometry (GC-MS).[6][7]

Materials:

-

Yeast cell culture

-

3 N HCl

-

Distilled water

-

3 M NaOH in methanol

-

n-Hexane

-

Silica (B1680970) sand

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Internal standard (e.g., cholesterol or epicoprostanol)

-

Glass centrifuge tubes

-

Vortex mixer

-

Water bath or heating block

-

Centrifugal vacuum evaporator or nitrogen stream evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Cell Harvesting: Harvest yeast cells from a liquid culture by centrifugation at 12,000 rpm for 2 minutes.

-

Cell Wall Disruption: Resuspend the cell pellet in 1 mL of 3 N HCl and boil for 5 minutes to break the cell wall.

-

Washing: Pellet the cells by centrifugation and wash the pellet with distilled water to remove residual HCl.

-

Saponification: Resuspend the cell pellet in 2 mL of 3 M NaOH-methanol solution. Incubate at 60°C for 4 hours to saponify lipids. This step hydrolyzes steryl esters, releasing free sterols.

-

Sterol Extraction: After cooling, add 1 mL of n-hexane and a small amount of silica sand to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols).

-

Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the phases. Carefully collect the upper n-hexane layer containing the sterols.

-

Drying: Dry the collected hexane (B92381) extract using a centrifugal vacuum evaporator or under a gentle stream of nitrogen.

-

Derivatization: To the dried sterol extract, add 50 µL of MSTFA. Incubate at 30°C for 1 hour to convert the sterols into their trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the sterols for GC analysis.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS. The operating conditions should be optimized for sterol separation. A typical temperature program starts at 70°C, ramps up to 280°C, and then to 290°C. Mass spectra are typically collected in the range of 50-800 m/z.

-

Quantification: Identify and quantify the different sterols (this compound, ergosterol, and other intermediates) by comparing their retention times and mass spectra to those of authentic standards and the internal standard.

Protocol for Heterologous Expression and Purification of Erg6 (Sterol C-24 Methyltransferase)

This protocol provides a general framework for the expression of fungal Erg6 in E. coli and its subsequent purification.[8][9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an affinity tag (e.g., pET vector with a His-tag)

-

erg6 gene cloned into the expression vector

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE analysis reagents

Procedure:

-

Transformation: Transform the E. coli expression strain with the expression vector containing the erg6 gene.

-

Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Erg6 protein with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant Erg6.

Visualizing the Pathway and Experimental Workflows

Ergosterol Biosynthesis Pathway from Zymosterol

The following diagram illustrates the key enzymatic steps in the conversion of zymosterol to ergosterol, highlighting the central role of this compound.

Caption: The late-stage ergosterol biosynthesis pathway from zymosterol.

Experimental Workflow for Sterol Analysis

This diagram outlines the major steps involved in the extraction and analysis of sterols from fungal cells.

Caption: Workflow for the extraction and analysis of fungal sterols.

Workflow for Studying Ergosterol Biosynthesis Inhibitors

This diagram illustrates a typical workflow for screening and characterizing inhibitors of the ergosterol biosynthesis pathway.

Caption: A general workflow for the discovery and characterization of ergosterol biosynthesis inhibitors.

Conclusion and Future Directions

This compound stands as a crucial nexus in the intricate pathway of ergosterol biosynthesis. A thorough understanding of its formation and subsequent conversions is paramount for the development of novel and effective antifungal therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this pathway. Future research should focus on obtaining more detailed kinetic data for the enzymes involved, exploring the regulatory mechanisms that control the flux through this pathway, and identifying and characterizing novel inhibitors that target these fungal-specific enzymes. Such efforts will be instrumental in combating the growing threat of fungal infections.

References

- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]

- 6. Extraction and Analysis of Sterols [bio-protocol.org]

- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Fecosterol: A Technical Guide to its Discovery and Isolation from Lichens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol, a C28 sterol, is a key intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi. While ergosterol is the most abundant sterol in most fungi, this compound is also present and its levels can fluctuate under different physiological conditions and environmental stressors. Lichens, as symbiotic organisms of fungi (mycobiont) and algae or cyanobacteria (photobiont), are known to produce a diverse array of secondary metabolites, including various sterols. This technical guide provides an in-depth overview of the discovery and isolation of this compound from lichens, detailing experimental protocols, quantitative data, and relevant biochemical pathways. While the specific historical discovery of this compound in lichens is not well-documented in readily available literature, its presence has been confirmed through the analysis of sterol profiles in various lichen species.[1] This guide consolidates the current knowledge to facilitate further research into the biological activities and potential therapeutic applications of this fungal sterol.

Ergosterol Biosynthesis Pathway: The Origin of this compound

This compound is synthesized as part of the well-established ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function.[2] The pathway begins with the synthesis of lanosterol (B1674476) from acetyl-CoA. A series of enzymatic reactions then convert lanosterol to ergosterol, with this compound appearing as a key intermediate. The conversion of zymosterol (B116435) to this compound is catalyzed by the enzyme C-24 sterol methyltransferase (ERG6). This compound is then subsequently converted to episterol (B45613) by C-8 sterol isomerase (ERG2).[2][3] Understanding this pathway is essential for developing strategies to isolate this compound and for elucidating its physiological roles.

Caption: The ergosterol biosynthesis pathway highlighting the formation of this compound.

Experimental Protocols for the Isolation and Analysis of this compound from Lichens

The isolation of this compound from lichens involves a multi-step process that begins with the extraction of total lipids, followed by saponification to release free sterols, and subsequent chromatographic purification and analytical identification.

I. Extraction of Total Sterols

This initial step aims to extract all lipid components, including free sterols and sterol esters, from the lichen thallus.

Workflow for Total Sterol Extraction

Caption: General workflow for the extraction of total lipids from lichen material.

Detailed Protocol:

-

Sample Preparation: Collect fresh lichen material, clean it of any debris, and air-dry or freeze-dry it. Grind the dried lichen thallus into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the powdered lichen (e.g., 10 g) in a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v) at a ratio of 1:10 (w/v).

-

Stir the suspension at room temperature for several hours or perform sonication for a shorter duration to enhance extraction efficiency.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.[4]

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to remove the solid lichen residue.

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the lipid extract.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

-

II. Saponification of Sterol Esters

Saponification is a crucial step to hydrolyze sterol esters and release free sterols, which simplifies the subsequent purification and analysis.

Detailed Protocol:

-

Alkaline Hydrolysis:

-

Dissolve the crude lipid extract in a solution of 2 M potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695). A typical ratio is 10 ml of alcoholic KOH per gram of crude extract.

-

Reflux the mixture at 80-90°C for 1-2 hours.[5] This process, known as saponification, breaks the ester bonds.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling the reaction mixture to room temperature, add an equal volume of distilled water.

-

Extract the unsaponifiable fraction (which contains the free sterols) three times with a nonpolar solvent such as n-hexane or diethyl ether.

-

Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper. This step removes residual KOH and soaps.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the unsaponifiable matter containing the crude sterol mixture.

-

III. Purification of this compound

The crude sterol mixture obtained after saponification is a complex mixture of different sterols. Preparative chromatography is required to isolate and purify this compound.

Workflow for this compound Purification

Caption: Workflow for the purification of this compound from a crude sterol extract.

Detailed Protocol:

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase. The size of the column and the amount of silica gel will depend on the quantity of the crude sterol mixture.

-

Dissolve the crude sterol mixture in a small amount of a nonpolar solvent like n-hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[6]

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots by spraying with an appropriate reagent (e.g., 10% sulfuric acid in ethanol followed by heating) and compare the retention factor (Rf) values with a this compound standard, if available.

-

-

Pooling and Crystallization:

-

Combine the fractions containing pure this compound, as determined by TLC.

-

Evaporate the solvent to obtain the purified this compound.

-

For further purification, recrystallization from a suitable solvent like methanol or ethanol can be performed.

-

IV. Analytical Identification of this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly used for the analysis of sterols. The mobile phase is typically methanol or a mixture of methanol and acetonitrile. Detection is often performed using a UV detector at around 205-210 nm, as sterols lack strong chromophores at higher wavelengths.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of sterols. Prior to analysis, sterols are often derivatized (e.g., silylation) to increase their volatility. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared with library data for confirmation.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information for the unambiguous identification of this compound.

Quantitative Data on Sterols in Lichens

While specific quantitative data for this compound in various lichen species is scarce, data for the closely related and more abundant ergosterol can provide a useful reference point. The ergosterol content in lichens is known to vary depending on the species, environmental conditions, and the age of the thallus.

| Lichen Species | Total Sterol Content (mg/g dry weight) | Ergosterol Content (mg/g dry weight) | Reference |

| Cladonia rangiferina | - | 0.2 - 1.0 | [1] |

| Pseudevernia furfuracea | Present (mixture of C27, C28, C29 sterols) | - | [1] |

| Lobaria pulmonaria | - | Present | [1] |

| Usnea longissima | - | Present | [1] |

Note: The table summarizes available data on sterol content in selected lichen species. The presence of this compound has been reported in the sterol fraction of some of these lichens, but specific quantitative values are not widely published.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a primary signaling molecule. Its primary role appears to be as an intermediate in the biosynthesis of ergosterol, which is essential for fungal cell membrane structure and function. However, alterations in the levels of ergosterol and its precursors, including this compound, can have significant effects on fungal physiology and can influence signaling pathways related to stress response and membrane homeostasis.[8] For instance, the overall sterol composition of the cell membrane, which includes this compound, can modulate the activity of membrane-bound proteins and signaling complexes.

Conclusion

The isolation and characterization of this compound from lichens offer a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a comprehensive framework for researchers to extract, purify, and identify this compound from various lichen species. While quantitative data on this compound content remains limited, the established methods for sterol analysis can be readily applied to generate such valuable information. Further research into the biological activities of this compound is warranted, as it may possess unique properties distinct from the more extensively studied ergosterol. The exploration of the lichen metabolome, with a focus on specific sterols like this compound, holds significant potential for applications in drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 4. A review of the potential of lichen substances as antifungal agents: the effects of extracts and lichen secondary metabolites on Fusarium fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 516-86-9 [smolecule.com]

Fecosterol's Function in Fungal Stress Response Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi, ubiquitous in diverse environments, have evolved sophisticated mechanisms to adapt and respond to various stresses, including oxidative, thermal, and chemical insults. Central to these survival strategies is the integrity and functionality of the cell membrane, where sterols play a pivotal role. Ergosterol (B1671047) is the principal sterol in most fungi, and its biosynthetic pathway is a well-established target for antifungal drugs. This technical guide delves into the specific function of fecosterol , a key intermediate in the ergosterol biosynthesis pathway, in fungal stress response mechanisms. Alterations in the levels of this compound, either through genetic manipulation or exposure to stressors, have been shown to significantly impact fungal viability, virulence, and susceptibility to antifungal agents. This document provides a comprehensive overview of the role of this compound, detailed experimental protocols for its study, and a summary of its interaction with key stress signaling pathways.

Introduction: The Central Role of Sterols in Fungal Physiology

Fungal cell membranes are dynamic structures crucial for maintaining cellular homeostasis, mediating nutrient uptake, and sensing environmental cues. Ergosterol, the predominant fungal sterol, is analogous to cholesterol in mammalian cells and is vital for maintaining membrane fluidity, permeability, and the function of membrane-associated proteins.[1][2] The ergosterol biosynthesis pathway is a complex, multi-enzyme process that represents a primary target for many clinically important antifungal drugs, such as azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p).[3][4]

This compound (ergosta-8,24(28)-dien-3β-ol) is a C28 sterol that serves as a critical intermediate in the later stages of ergosterol biosynthesis.[2] It is synthesized from zymosterol (B116435) by the enzyme sterol C24-methyltransferase, encoded by the ERG6 gene, and is subsequently converted to episterol (B45613) by the C8-C7 sterol isomerase, encoded by the ERG2 gene.[2] Disruptions in this pathway, either through genetic mutations or the action of antifungal agents, can lead to the accumulation of this compound and other ergosterol precursors, which can have profound effects on fungal physiology and stress tolerance.

This compound and its Role in Fungal Stress Responses

Alterations in the sterol composition of the fungal membrane, including the accumulation of this compound, can trigger various stress responses. This is often a consequence of the cell's attempt to maintain membrane homeostasis under adverse conditions.

Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components, including lipids.[5] Studies on mutants deficient in ergosterol biosynthesis have revealed a link between sterol composition and oxidative stress tolerance. For instance, deletion of the ERG6 gene, leading to the absence of this compound and subsequent intermediates, has been shown to increase susceptibility to oxidative stress in Cryptococcus neoformans.[6] Conversely, the accumulation of certain ergosterol precursors may also contribute to oxidative stress. While direct quantitative data for this compound under oxidative stress is limited, lipidomic analyses of fungi under such conditions show significant changes in various lipid classes, suggesting a remodeling of the cell membrane.[7][8]

Thermal Stress

Temperature fluctuations represent a significant challenge for fungi. Maintaining membrane fluidity is crucial for survival at both high and low temperatures. The sterol composition of the membrane is a key determinant of its fluidity. While there is no direct quantitative data available for this compound level changes under thermal stress in the provided search results, studies have shown that mutations in the ergosterol biosynthesis pathway can affect thermotolerance.[9]

Antifungal Stress

Azole antifungals, by inhibiting Erg11p, lead to the depletion of ergosterol and the accumulation of its precursors, including 14α-methylated sterols.[3][4] This altered sterol profile is a primary mechanism of azole-induced fungistasis. The accumulation of specific precursors, such as 14α-methylthis compound in erg3 mutants, can contribute to azole resistance.[3] The cellular response to the accumulation of these aberrant sterols often involves the upregulation of stress response pathways.

Quantitative Data on Sterol Composition under Stress

While direct quantitative data for this compound under various stress conditions is not extensively available in the public domain, the following table summarizes the expected qualitative and inferred quantitative changes in key sterol levels based on the known effects of genetic mutations and stress on the ergosterol biosynthesis pathway.

| Stress Condition | Fungal Species | Gene Target/Inhibitor | This compound Level | Ergosterol Level | Other Precursors (e.g., Zymosterol, Lanosterol) | Reference(s) |

| Oxidative Stress (e.g., H₂O₂) | Saccharomyces cerevisiae | Wild Type | Likely altered | Decreased | Increased | [5][10] (Inferred) |

| Thermal Stress (Heat Shock) | Saccharomyces cerevisiae | Wild Type | Likely altered | Altered | Altered | [9] (Inferred) |

| Antifungal Stress (Azole Treatment) | Candida albicans | ERG11 (inhibited by azoles) | Accumulation of 14α-methylthis compound (in erg3 mutants) | Depleted | Accumulation of lanosterol and other 14α-methylated sterols | [1][3][4] |

| Genetic Disruption | Candida albicans | erg2Δ | Accumulation | Decreased | Accumulation of ergosta-5,8,22-trienol and ergosta-8-enol | [11] |

| Genetic Disruption | Candida albicans | erg3Δ | Accumulation | Absent | Accumulation of ergosta-7,22-dienol, ergosta-7-enol, and episterol | [11] |

Note: The quantitative changes are often reported as relative abundances or fold-changes compared to control conditions. The exact values can vary significantly depending on the fungal species, strain, and the specific experimental conditions.

Key Signaling Pathways Influenced by this compound and Membrane Stress

Alterations in membrane sterol composition, including changes in this compound levels, can activate several conserved stress signaling pathways in fungi. These pathways play a crucial role in orchestrating the cellular response to maintain homeostasis.

High Osmolarity Glycerol (B35011) (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is central to the response to osmotic stress.[6] However, its role extends to other stresses, including those that affect the cell membrane. Inhibition of ergosterol biosynthesis has been shown to activate the HOG pathway.[12] This activation is thought to be a response to the altered physical properties of the cell membrane, which are sensed by transmembrane osmosensors. While a direct interaction between this compound and HOG pathway components has not been demonstrated, the accumulation of this compound as part of a broader change in sterol composition likely contributes to the membrane stress that triggers this pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is another crucial MAPK cascade that responds to stresses that challenge the integrity of the fungal cell wall.[7][13] Given the physical linkage and functional interplay between the plasma membrane and the cell wall, it is not surprising that membrane perturbations can activate the CWI pathway. The accumulation of abnormal sterols, including this compound, can lead to defects in cell wall synthesis and organization, thereby triggering the CWI pathway as a compensatory response.[14]

References

- 1. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azole Resistance by Loss of Function of the Sterol Δ5,6-Desaturase Gene (ERG3) in Candida albicans Does Not Necessarily Decrease Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osmolyte Signatures for the Protection of Aspergillus sydowii Cells under Halophilic Conditions and Osmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress responses of the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A detailed lipidomic study of human pathogenic fungi Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Analysis Reveals Lipids Induced by Oxidative Stress in Candida albicans Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Sphingolipids regulate the yeast high-osmolarity glycerol response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Fecosterol: A Deep Dive into its Chemical Structure, Properties, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fecosterol, a C28 sterol, is a pivotal intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and is also found in some plants. Its unique chemical structure, characterized by a methylidene group at C-24 and a double bond at the C-8 position, imparts specific physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It details its involvement in maintaining fungal cell membrane integrity, its contribution to stress responses such as thermotolerance, and its potential as a target for novel antifungal therapies. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and characterization of this compound, and for assessing its biological activities. Visual diagrams of the ergosterol biosynthesis pathway and experimental workflows are provided to facilitate a deeper understanding of this important biomolecule.

Chemical Structure and Identification

This compound, systematically named (3β,5α)-ergosta-8,24(28)-dien-3-ol, is a 3beta-sterol with a 5alpha-ergostane (B1200461) skeleton.[1][2][3] Key structural features include a methylidene group at the C-24 position and a double bond between C-8 and C-9.[1][2][3]

The chemical identity of this compound is well-defined by several key identifiers, which are crucial for researchers in identifying and sourcing this compound.

| Identifier | Value | Reference |

| IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1][2] |

| Chemical Formula | C₂₈H₄₆O | [1][4][5][6] |

| Molecular Weight | 398.7 g/mol | [1][2][4] |

| CAS Number | 516-86-9 | [1][2] |

| SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | [1] |

| InChI Key | SLQKYSPHBZMASJ-QKPORZECSA-N | [1][5] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its biological function, influencing its incorporation into cell membranes and its interaction with enzymes.

| Property | Value | Reference |

| Melting Point | 160-162 °C | [7] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as chloroform (B151607) and ethanol. | [7] |

| XLogP3 | 8.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Polar Surface Area | 20.23 Ų | [7] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Biological Functions and Significance

This compound plays a multifaceted role in fungal physiology, primarily centered around its function as a key component of the cell membrane and as a precursor to the essential sterol, ergosterol.

Role in Fungal Cell Membranes

As a major sterol in many fungi, this compound is integral to the structure and function of the cell membrane. It contributes to maintaining the necessary fluidity and permeability of the membrane, which is crucial for the activity of membrane-bound proteins and for cellular integrity.[1] The unique structure of this compound, with its specific side chain, influences the packing of phospholipids (B1166683) in the bilayer, thereby modulating membrane properties.

Intermediate in Ergosterol Biosynthesis

This compound is a critical intermediate in the ergosterol biosynthesis pathway, which is a primary target for many antifungal drugs. It is synthesized from zymosterol (B116435) through a methylation reaction catalyzed by the enzyme S-adenosyl methionine:ergosta-5,7,22,24(28)-tetraen-3β-ol-C-methyltransferase, encoded by the ERG6 gene.[1] Subsequently, this compound is converted to episterol (B45613) by the enzyme sterol C-8 isomerase (ERG2).

Involvement in Stress Response and Thermotolerance

Recent studies have highlighted the role of this compound in the fungal response to environmental stress. Notably, an accumulation of this compound in the cell membrane has been linked to increased thermotolerance in yeast.[1] This suggests that alterations in the sterol composition, favoring this compound over ergosterol, can enhance the ability of fungi to survive at elevated temperatures. This has significant implications for industrial fermentation processes that operate at higher temperatures.[1]

Potential as an Antifungal Drug Target

The enzymes involved in the synthesis and modification of this compound, such as ERG6, represent potential targets for the development of novel antifungal drugs.[1] Disrupting the ergosterol biosynthesis pathway at the stage of this compound metabolism can lead to the accumulation of toxic intermediates or the depletion of essential ergosterol, ultimately inhibiting fungal growth.

Metabolic and Signaling Pathways

The primary metabolic pathway involving this compound is the ergosterol biosynthesis pathway. The regulation of this pathway is complex, involving feedback mechanisms and transcriptional control in response to cellular sterol levels and environmental cues such as oxygen and iron availability.

Caption: Simplified overview of the late-stage ergosterol biosynthesis pathway highlighting the position of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, characterization, and biological activity assessment of this compound.

Extraction and Purification of this compound from Yeast

This protocol is adapted from general methods for sterol extraction from fungal sources.

Workflow for this compound Extraction and Purification

Caption: General workflow for the extraction and purification of this compound from yeast.

Methodology:

-

Cell Culture and Harvesting: Cultivate the desired fungal strain (e.g., Saccharomyces cerevisiae) in an appropriate growth medium. Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in a solution of 10% (w/v) potassium hydroxide (B78521) in 80% (v/v) ethanol. Incubate at 80°C for 1-2 hours to saponify lipids and break down cell walls.

-

Extraction: After cooling, add an equal volume of n-hexane and vortex vigorously to extract the non-saponifiable lipids, including this compound. Centrifuge to separate the phases and collect the upper hexane (B92381) layer. Repeat the extraction twice.

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Redissolve the residue in a suitable mobile phase (e.g., acetonitrile/methanol).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase to separate this compound from other sterols. Monitor the elution profile using a UV detector at approximately 282 nm.

-

Collect the fraction corresponding to the retention time of this compound.

-

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Evaporate the purified this compound fraction to dryness. Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Data Analysis: Identify the this compound-TMS ether peak based on its retention time and mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons will provide detailed structural information, confirming the identity and purity of this compound. Key signals to observe include those for the methylidene protons at C-28 and the olefinic proton at C-8.

Biological Activity Assays

Membrane Fluidity Assay using Fluorescence Anisotropy:

-

Preparation of Fungal Protoplasts or Vesicles: Prepare protoplasts from the fungal strain of interest by enzymatic digestion of the cell wall, or isolate membrane vesicles through differential centrifugation.

-

Labeling with a Fluorescent Probe: Incubate the protoplasts or vesicles with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the probe using a spectrofluorometer. A decrease in anisotropy indicates an increase in membrane fluidity.

-

Analysis: Compare the membrane fluidity of cells with varying this compound content to determine its effect.

Thermotolerance Assay:

-

Cell Culture: Grow the yeast strains to be tested to the mid-logarithmic phase.

-

Heat Shock: Expose the cell cultures to a lethal temperature (e.g., 50°C) for a defined period.

-

Viability Assessment: Perform serial dilutions of the heat-shocked cultures and plate them on nutrient agar (B569324) plates.

-

Quantification: After incubation, count the number of colony-forming units (CFUs) to determine the percentage of survival. Compare the survival rates of strains with different this compound levels.

Conclusion

This compound is a sterol of significant interest due to its central role in fungal biology and its potential as a therapeutic target. A thorough understanding of its chemical structure, physicochemical properties, and biological functions is essential for researchers in mycology, biochemistry, and drug development. The experimental protocols provided in this guide offer a starting point for the isolation, characterization, and functional analysis of this important biomolecule. Further research into the signaling pathways modulated by this compound and the development of specific inhibitors for its biosynthetic enzymes will likely open new avenues for antifungal therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]